molecular formula C17H27N3O4S B1681427 (S)-amisulpride CAS No. 71675-92-8

(S)-amisulpride

カタログ番号: B1681427
CAS番号: 71675-92-8
分子量: 369.5 g/mol
InChIキー: NTJOBXMMWNYJFB-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Amisulpride is a potent D2 and D3 receptor antagonist, also acting as a potent antagonist at the 5-HT7 receptor.

生物活性

(S)-Amisulpride is a substituted benzamide that functions primarily as an atypical antipsychotic. It is notable for its unique pharmacological profile, which allows it to selectively modulate dopamine receptor activity, particularly the D2 and D3 receptors. This article explores the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant case studies.

This compound exhibits a dual mechanism depending on the dosage:

  • Low doses (up to 300 mg/day) : It acts as a presynaptic dopamine receptor antagonist, enhancing dopaminergic transmission. This property makes it particularly effective in treating negative symptoms of schizophrenia.
  • High doses (above 300 mg/day) : It functions as a postsynaptic antagonist, reducing dopaminergic activity, which can help manage positive symptoms.

This dose-dependent modulation is distinct from typical antipsychotics, which generally do not differentiate between these pathways. The selective affinity for D2 and D3 receptors allows amisulpride to mitigate extrapyramidal side effects more effectively than conventional antipsychotics .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound, suggesting its potential for repurposing in treating inflammatory conditions. For instance, amisulpride has been shown to:

  • Reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models .
  • Inhibit monocyte chemoattractant proteins (MCP-1) and other chemokines (CCL5, CCL20) in synovial fibroblasts stimulated by TNF .

These findings indicate that amisulpride may have broader applications beyond psychiatric disorders, particularly in conditions characterized by chronic inflammation.

Clinical Efficacy in Schizophrenia

This compound has been extensively studied for its efficacy in treating schizophrenia. A meta-analysis of clinical trials revealed:

  • Effectiveness : Amisulpride was found to be significantly more effective than placebo and comparable to typical antipsychotics for managing both positive and negative symptoms .
  • Safety Profile : It demonstrated a lower incidence of extrapyramidal symptoms and required less use of antiparkinsonian medications compared to traditional antipsychotics .

Table 1: Summary of Clinical Findings on this compound

Study TypeSample SizePositive Symptoms ImprovementNegative Symptoms ImprovementSide Effects
Randomized Trials2443SignificantSignificantLower than typical antipsychotics
Case StudiesVariousVariableVariableRare adverse reactions reported

Case Studies

Several case studies have documented both the therapeutic benefits and potential adverse effects associated with this compound:

  • Case of Induced Mania : An 18-year-old male with schizophrenia developed manic symptoms after eight months on amisulpride. The symptoms subsided upon dosage adjustment . This highlights the need for careful monitoring during treatment.
  • Adverse Cardiac Effects : A 26-year-old patient experienced asymptomatic bradycardia and elevated myocardial enzymes while on amisulpride. After dosage reduction, these parameters normalized, suggesting that cardiac monitoring may be necessary during treatment .
  • Efficacy in Negative Symptoms : In patients with predominantly negative symptoms, amisulpride showed significant improvement compared to placebo, emphasizing its role in this specific area .

科学的研究の応用

Antipsychotic Efficacy in Schizophrenia

Mechanism of Action
(S)-amisulpride exhibits a preferential affinity for dopamine D2 and D3 receptors, particularly in limbic regions, which are crucial for mood regulation and cognitive functions. At lower doses, it enhances dopamine transmission by blocking presynaptic receptors, while at higher doses, it antagonizes postsynaptic receptors, reducing dopamine activity .

Clinical Effectiveness
Research indicates that this compound is effective in managing both positive and negative symptoms of schizophrenia. A meta-analysis demonstrated that it significantly outperforms placebo and shows comparable efficacy to other atypical antipsychotics like risperidone and olanzapine . Specific studies have reported that dosages ranging from 50-300 mg/day are particularly beneficial for patients presenting predominantly negative symptoms .

Study Dosage Efficacy Comparison
Study 150-300 mg/dayMore effective than placeboCompared to haloperidol
Study 2200-1200 mg/dayComparable to risperidone/olanzapineEffective for positive symptoms

Repurposing for Inflammatory Diseases

Recent studies have explored the potential of this compound in treating conditions beyond psychiatric disorders, particularly inflammatory diseases such as rheumatoid arthritis. Research indicated that amisulpride reduced the inflammatory potential of synovial fibroblasts in human TNF-transgenic models without engaging its known dopamine receptor targets .

Mechanistic Insights
The drug's action appears to involve novel pathways affecting fibroblast activation and inflammatory responses, suggesting a mechanism independent of traditional neurotransmitter systems. This opens avenues for developing new therapeutic strategies targeting fibroblast-related pathologies .

Management of Withdrawal Symptoms

Case studies highlight the role of this compound in managing withdrawal symptoms from other antipsychotics. One reported case involved a patient experiencing severe akathisia following amisulpride tapering, which was successfully managed by switching to aripiprazole combined with propranolol . This underscores the importance of careful monitoring and gradual tapering when discontinuing this compound to mitigate withdrawal effects.

Safety Profile and Side Effects

This compound is generally well-tolerated compared to conventional antipsychotics. It has a lower incidence of extrapyramidal symptoms, which are common with older antipsychotic medications. However, it can lead to hyperprolactinemia, necessitating monitoring of prolactin levels during treatment .

Adverse Effect Incidence Management Strategies
HyperprolactinemiaCommonMonitor prolactin levels
Extrapyramidal SymptomsLower than haloperidolAdjust dosage or switch medications

特性

IUPAC Name

4-amino-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJOBXMMWNYJFB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316207
Record name S-(-)-Amisulpride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71675-92-8
Record name S-(-)-Amisulpride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71675-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amisulpride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(-)-Amisulpride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESAMISULPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES3TWM82E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-amisulpride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-amisulpride
Reactant of Route 3
Reactant of Route 3
(S)-amisulpride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(S)-amisulpride
Reactant of Route 5
(S)-amisulpride
Reactant of Route 6
Reactant of Route 6
(S)-amisulpride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。